Product packaging for L-ORNITHINE:HCL (5-15N)(Cat. No.:)

L-ORNITHINE:HCL (5-15N)

Cat. No.: B1579825
M. Wt: 169.62
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Ornithine:HCl (5-15N) is a stable isotope-labeled form of the non-proteinogenic amino acid L-Ornithine, specifically enriched with Nitrogen-15 at the 5-position. This labeling makes it an essential tool for tracing metabolic pathways and conducting quantitative analyses in biomedical research. In its unlabeled form, L-Ornithine is a central metabolite in the urea cycle, where it plays a critical role in the detoxification and disposal of excess ammonia . It also serves as a key precursor in the biosynthesis of important molecules, including the amino acids L-arginine and L-citrulline, as well as polyamines, which are vital for cell growth and function . The primary research value of this Nitrogen-15 labeled compound lies in its application in Mass Spectrometry (MS), Metabolomics, and Nuclear Magnetic Resonance (NMR) studies . Researchers use it as an internal standard for the highly accurate quantification of ornithine and its downstream metabolites. Furthermore, it enables detailed investigation into the dynamics of the urea cycle, nitrogen metabolism, and cellular processes like protein synthesis and tissue repair . By incorporating this isotopically labeled tracer, scientists can gain precise, mechanistic insights into metabolic disorders, liver function, and cellular physiology. This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human use.

Properties

Molecular Weight

169.62

Purity

98%

Origin of Product

United States

Metabolic Pathways and Nitrogen Flux Interrogation Using L Ornithine:hcl 5 15n

Urea (B33335) Cycle Dynamics and Nitrogenous Waste Metabolism

L-ornithine is a non-proteinogenic amino acid that plays a central role in the urea cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) and the disposal of excess nitrogen in terrestrial vertebrates. medchemexpress.comnih.govcreative-proteomics.com The cycle primarily occurs in the liver and is essential for converting highly toxic ammonia into the less toxic and water-soluble compound, urea, which is then excreted by the kidneys. creative-proteomics.comisotope.com

Investigation of Ammonia Incorporation and Detoxification Pathways

The use of ¹⁵N-labeled compounds, such as L-Ornithine:HCl (5-¹⁵N) and ¹⁵N-labeled ammonia precursors like [5-¹⁵N]glutamine, allows researchers to quantitatively trace the flow of nitrogen into the urea cycle. nih.govnih.gov This technique is invaluable for assessing the liver's capacity for ammonia detoxification. creative-proteomics.comresearchgate.net Studies have shown that orally administered L-ornithine enhances the detoxification of ammonia in the liver. nih.gov

Research using stable isotope tracers has provided a direct, in vivo measure of urea cycle function. By infusing a tracer like [5-¹⁵N]glutamine and measuring the subsequent enrichment of ¹⁵N in urea, scientists can calculate the rate of nitrogen flux through the cycle. nih.govpnas.org This method has proven sensitive enough to distinguish between healthy individuals and patients with urea cycle disorders of varying severity. nih.govpnas.org For instance, the ratio of ¹⁵N-urea to ¹⁵N-glutamine in plasma serves as a robust index of in vivo urea cycle activity, correlating directly with clinical severity. nih.govpnas.org

Table 1: Index of In Vivo Urea Cycle Activity Using ¹⁵N Tracers This interactive table summarizes findings from studies using ¹⁵N-labeled glutamine to assess urea cycle flux.

Subject Group ¹⁵N-Urea / ¹⁵N-Glutamine Ratio (Mean ± SD) Interpretation Source
Normal Control Subjects 0.42 ± 0.06 Healthy, efficient urea cycle function. nih.govpnas.org
Asymptomatic Carriers (Partial OTC Deficiency) 0.26 ± 0.06 Reduced, but often sub-clinical, urea cycle activity. pnas.org
Late-Onset Urea Cycle Disorder Patients 0.17 ± 0.03 Significantly impaired urea cycle function. nih.govpnas.org
Neonatal-Onset Urea Cycle Disorder Patients 0.003 ± 0.007 Severe and near-complete deficiency in urea cycle function. pnas.org

Mechanistic Studies of Ornithine Transcarbamylase (OTC) Activity and ¹⁵N Transfer

Ornithine Transcarbamylase (OTC) is a key mitochondrial enzyme in the urea cycle that catalyzes the reaction between ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline. creative-proteomics.com This step incorporates the first nitrogen atom (derived from ammonia) into the cycle. Deficiencies in OTC are the most common inherited urea cycle disorder, leading to hyperammonemia. nih.gov

Stable isotope studies are crucial for evaluating OTC activity and the efficiency of nitrogen transfer. In a study of a patient with OTC deficiency using a ¹⁵NH₄Cl tracer, the recovery of ¹⁵N in urea was only 33.3% of that seen in a healthy control over three days. nih.gov This directly demonstrated a reduced capacity to incorporate nitrogen into urea. Furthermore, less ¹⁵N was incorporated into ornithine itself in the patient, highlighting the metabolic disruption caused by the enzyme defect. nih.gov Specific genetic mutations in the OTC gene have been directly linked to reduced function using ¹⁵N tracers; one study documented a mutation that resulted in a 42% reduction in the incorporation of ¹⁵N into urea, indicating significant but residual OTC activity. nih.gov

Polyamine Biosynthesis Pathways

Beyond the urea cycle, ornithine is the essential precursor for the synthesis of polyamines, which are small, positively charged molecules critical for numerous cellular processes, including cell growth, proliferation, and the stabilization of nucleic acids. weizmann.ac.ilnih.gov

Elucidation of Ornithine Decarboxylase (ODC) Catalysis and ¹⁵N Integration

The first and rate-limiting step in polyamine biosynthesis is the conversion of ornithine to putrescine, a reaction catalyzed by the enzyme Ornithine Decarboxylase (ODC). weizmann.ac.ilnih.gov The activity of ODC is tightly regulated to control polyamine levels within the cell. escholarship.org

By supplying cells with L-Ornithine:HCl (5-¹⁵N), researchers can directly trace the catalytic activity of ODC. The ¹⁵N label from the ornithine precursor is integrated into the product, putrescine. Subsequent detection and quantification of ¹⁵N-labeled putrescine using techniques like mass spectrometry provide a direct measure of the flux through the ODC-catalyzed step. Studies have demonstrated that increasing ODC expression and activity leads to a corresponding increase in putrescine levels, a process that can be precisely quantified with isotopic tracers. semanticscholar.org

Tracing Precursor Roles in Putrescine, Spermidine (B129725), and Spermine Synthesis

Following the synthesis of putrescine, it is sequentially converted to the higher polyamines, spermidine and spermine, through the addition of aminopropyl groups. weizmann.ac.il Isotopic tracing has been instrumental in elucidating the metabolic sources of nitrogen for the synthesis of ornithine and its subsequent conversion into these polyamines.

While arginine is classically considered the main precursor for ornithine, recent studies using ¹⁵N-labeled tracers have revealed alternative pathways. In pancreatic cancer cell lines, for example, glutamine was found to be the primary nitrogen source for both ornithine and its polyamine derivatives, putrescine and spermidine. nih.gov This contrasts sharply with non-transformed cells where arginine remains the dominant precursor. nih.gov This demonstrates the power of ¹⁵N tracing to uncover metabolic reprogramming in disease states.

Table 2: Nitrogen Source for Ornithine and Polyamine Synthesis in Pancreatic Cancer vs. Non-Transformed Cells This interactive table presents data on the percentage of ornithine and polyamines derived from either ¹⁵N-labeled glutamine or ¹⁵N-labeled arginine.

Metabolite Source of Labeled Nitrogen % Labeled in Pancreatic Cancer Cells % Labeled in Non-Transformed HPDE Cells Source
Ornithine ¹⁵N-Glutamine ~40% <40% nih.gov
Ornithine ¹⁵N-Arginine ~17% up to 87% nih.gov
Putrescine ¹⁵N-Glutamine ~65% <41% nih.gov
Putrescine ¹⁵N-Arginine ~16% up to 80% nih.gov
Spermidine ¹⁵N-Glutamine ~45% N/A nih.gov
Spermidine ¹⁵N-Arginine ~9% N/A nih.gov

Interconversion with Related Amino Acids

The metabolism of ornithine is closely linked with that of several other amino acids, including glutamate (B1630785), proline, and arginine. researchgate.net The interconversion pathways are vital for maintaining amino acid homeostasis. The metabolite pyrroline-5-carboxylate (P5C) is a key intermediate that connects the metabolic pathways of these amino acids. researchgate.net

In adults, glutamine and proline can be converted via P5C to ornithine and subsequently to citrulline in the gut. researchgate.net Tracing studies using L-Ornithine:HCl (5-¹⁵N) can illuminate the reverse flux, showing the conversion of ornithine back to glutamate and proline. Such investigations are critical for understanding how different tissues coordinate amino acid metabolism. For example, research has shown that enteral amino acids like glutamine, glutamate, and proline, along with plasma arginine and ornithine, all contribute to the ornithine pool used for citrulline synthesis in the intestine. nih.gov The use of stable isotopes allows for the deconvolution of these complex, interconnected pathways, revealing the relative contributions of each precursor to the ornithine pool under various physiological conditions. nih.gov

Analysis of L-Proline Biosynthesis via Ornithine Cyclodeaminase (OCD) and ¹⁵N Flux

One of the direct metabolic fates of ornithine is its conversion to L-proline, a reaction catalyzed by the enzyme ornithine cyclodeaminase (OCD). ebi.ac.uknih.gov This pathway provides an alternative route to proline biosynthesis, distinct from the more common pathway starting from glutamate. nih.gov The OCD-catalyzed reaction is an NAD⁺-dependent process that involves an intramolecular cyclization and deamination. ebi.ac.ukresearchgate.net

The use of L-ornithine labeled with ¹⁵N at the delta-amino group (5-¹⁵N) has been instrumental in confirming the mechanism of this enzymatic conversion. asm.orgnih.gov In studies using [5-¹⁵N]ornithine, mass spectrometry analysis revealed that the ¹⁵N label is retained in the resulting proline molecule. asm.orgnih.gov This finding confirms that the reaction proceeds through the cyclization of ornithine, initiated by an attack from the δ-amino group, followed by the elimination of the α-amino group as ammonia. researchgate.netasm.org The initial step involves the oxidation of the α-carbon, which makes the α-amino group labile and susceptible to removal. asm.orgnih.gov

Research in various organisms, including Pseudomonas putida and Methanococcus jannaschii, has utilized ¹⁵N-labeled ornithine to demonstrate this pathway. ebi.ac.ukasm.orgnih.gov These tracer experiments provide definitive evidence that the delta-nitrogen of ornithine becomes the nitrogen atom of the proline ring, while the alpha-nitrogen is lost. asm.orgnih.gov This allows for precise quantification of the metabolic flux from ornithine to proline under different experimental conditions.

Table 1: Tracing ¹⁵N from L-Ornithine to Proline via Ornithine Cyclodeaminase (OCD)

SubstrateEnzymeKey Mechanistic StepProductFate of ¹⁵N LabelReference
L-Ornithine:HCl (5-¹⁵N)Ornithine Cyclodeaminase (OCD)Oxidative deamination of the α-amino group and cyclization involving the δ-amino group.L-ProlineThe ¹⁵N label is incorporated into the proline ring structure. asm.orgnih.gov

Characterization of Glutamate and Citrulline Linkages in ¹⁵N Metabolism

The metabolic pathways of ornithine are intricately linked with those of glutamate and citrulline. embopress.orgresearchgate.net Ornithine serves as a key precursor for the synthesis of citrulline, a critical step in both the urea cycle and nitric oxide synthesis. embopress.orgnih.gov The ornithine required for citrulline production can be derived from several sources, including plasma ornithine, the breakdown of arginine, or de novo synthesis from glutamate via glutamate semialdehyde and the action of ornithine aminotransferase (OAT). embopress.orgnih.gov

Introducing L-ornithine labeled with ¹⁵N allows for the direct tracing of its conversion to citrulline by ornithine transcarbamylase (OTC). embopress.org This enzyme catalyzes the reaction between ornithine and carbamoyl phosphate to form citrulline. embopress.org By monitoring the appearance of ¹⁵N-labeled citrulline, researchers can quantify the rate of citrulline synthesis from a specific ornithine pool.

Furthermore, the relationship with glutamate is bidirectional. While glutamate can be a precursor for ornithine, ornithine can also be converted back to glutamate. researchgate.net The enzyme ornithine aminotransferase (OAT) can catalyze the transfer of an amino group from ornithine to α-ketoglutarate, yielding glutamate semialdehyde and glutamate. researchgate.net Using ¹⁵N-ornithine enables the tracking of this nitrogen atom's transfer to glutamate. This is particularly important for understanding nitrogen balance and the shuttling of nitrogen between different amino acid pools within the cell. Isotope tracing studies have highlighted that the contribution of precursors like glutamine and proline to citrulline synthesis is complex, with dietary glutamine often acting as a nitrogen donor rather than a direct carbon precursor. nih.gov

Table 2: ¹⁵N-Ornithine Flux in Glutamate and Citrulline Metabolism

Metabolic ProcessKey Enzyme(s)¹⁵N Tracer InputObserved ¹⁵N OutputMetabolic InsightReference
Citrulline SynthesisOrnithine Transcarbamylase (OTC)L-Ornithine:HCl (5-¹⁵N)¹⁵N-CitrullineQuantifies the flux of ornithine into the urea cycle and other citrulline-dependent pathways. embopress.org
Glutamate SynthesisOrnithine Aminotransferase (OAT)L-Ornithine:HCl (5-¹⁵N)¹⁵N-GlutamateMeasures the rate of nitrogen transfer from ornithine to the glutamate pool. researchgate.net

Arginine Metabolism and Its Interplay with ¹⁵N-Ornithine

Arginine and ornithine are central components of the urea cycle, a critical pathway for the disposal of excess nitrogen. embopress.orgmedchemexpress.com In this cycle, the enzyme arginase catalyzes the hydrolysis of arginine to produce urea and ornithine. embopress.orgmdpi.com This newly formed ornithine is typically recycled within the mitochondria to continue the cycle. researchgate.net

Beyond the urea cycle, arginine is a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a vital signaling molecule. nih.gov Arginase and NOS compete for the same substrate, L-arginine. mdpi.com Therefore, the regulation of ornithine production via arginase activity directly influences the availability of arginine for NO synthesis. mdpi.com Using ¹⁵N-ornithine to trace the de novo synthesis of arginine allows for the investigation of how newly synthesized arginine is partitioned between the urea cycle (catabolism) and NO synthesis (signaling). This provides critical information on how cells regulate these competing metabolic demands under various physiological and pathological states. nih.gov

Table 3: Interplay of ¹⁵N-Ornithine and Arginine Metabolism

PathwayTracer ApplicationKey Intermediates TracedSignificanceReference
Urea CycleL-Ornithine:HCl (5-¹⁵N) is used to measure the rate of de novo arginine synthesis.¹⁵N-Citrulline, ¹⁵N-Argininosuccinate, ¹⁵N-ArginineProvides a quantitative measure of urea cycle flux and nitrogen disposal capacity. embopress.orgnih.gov
Arginine PartitioningTracing the fate of newly synthesized ¹⁵N-Arginine.¹⁵N-ArginineHelps determine the allocation of arginine between arginase (urea production) and nitric oxide synthase (NO production). mdpi.comnih.gov

Enzymological and Mechanistic Studies Employing L Ornithine:hcl 5 15n

Characterization of Enzyme Activities and Substrate Specificities in Nitrogen Metabolism

L-Ornithine is a key intermediate in nitrogen metabolism, most notably in the urea (B33335) cycle, where it is crucial for the disposal of excess nitrogen. medchemexpress.comdrugbank.com The use of ¹⁵N-labeled ornithine allows for precise tracking of its conversion by various enzymes, helping to characterize their activity and substrate preferences.

Research in various organisms has utilized labeled substrates to probe the activities of enzymes central to nitrogen flow. For instance, studies on nitrogen metabolism in the grunting toadfish, Allenbatrachus grunniens, involved measuring the activities of key enzymes such as glutamate (B1630785) dehydrogenase (GDH), glutamine synthetase (GS), and enzymes of the ornithine-urea cycle, including carbamoyl (B1232498) phosphate (B84403) synthetase (CPSase) and arginase (ARG), to understand how the organism processes nitrogen under different environmental conditions. ubc.ca Similarly, in arbuscular mycorrhizal fungi, the activities of glutamine synthetase, argininosuccinate (B1211890) synthetase (ASS), arginase, and urease are measured to understand nitrogen translocation. kit.edu

In the context of symbiotic nitrogen fixation, researchers have biochemically profiled numerous candidate enzymes to determine their substrate specificity. embopress.org This includes enzymes involved in arginine degradation pathways, such as arginases and agmatinases, which act on arginine and its derivatives. embopress.org L-ornithine N-hydroxylating monooxygenases, like SidA and PvdA, exhibit high specificity for the N⁵-hydroxylation of L-ornithine, a critical step in the biosynthesis of certain siderophores. nih.gov Studies show these enzymes are highly selective for L-ornithine over analogs like D-ornithine or L-arginine. nih.gov In Mycobacterium tuberculosis, which uses arginine as both a carbon and nitrogen source, ¹⁵N-labeled arginine tracing has shown that nitrogen is incorporated into the central nitrogen metabolism to form amino acids like glutamate and alanine, highlighting the enzymatic pathways involved. plos.org

The table below summarizes the activities of key enzymes in nitrogen metabolism that can be studied using ¹⁵N-labeled substrates like L-ornithine.

EnzymeEC NumberRole in Nitrogen MetabolismOrganism(s) Studied
Ornithine Transcarbamylase (OTC) 2.1.3.3Catalyzes the formation of citrulline from ornithine and carbamoyl phosphate in the urea cycle. drugbank.comHomo sapiens (Humans) drugbank.com
Arginase 3.5.3.1Hydrolyzes arginine to produce ornithine and urea, the final step in the urea cycle. ubc.caresearchgate.netAllenbatrachus grunniens (Toadfish), Glomus intraradices (Fungus) ubc.cakit.edu
Ornithine Aminotransferase (OAT) 2.6.1.13Interconverts ornithine and α-ketoglutarate with glutamate and glutamate-5-semialdehyde. researchgate.netVarious, including mammals researchgate.net
L-ornithine N(5)-monooxygenase 1.14.13.196Catalyzes the N-hydroxylation of the δ-amino group of L-ornithine, a key step in siderophore biosynthesis. nih.govuniprot.orgAspergillus fumigatus (PvdA), Pseudomonas aeruginosa (SidA) nih.gov
Argininosuccinate Synthetase (ASS) 6.3.4.5Catalyzes the synthesis of argininosuccinate from citrulline and aspartate. kit.eduGlomus intraradices (Fungus) kit.edu

This table is generated based on information from cited research articles.

Elucidation of Reaction Mechanisms Through Positional ¹⁵N Labeling

Positional isotopic labeling is a definitive technique for unraveling enzymatic reaction mechanisms. By placing a ¹⁵N label at a specific position, such as the δ-nitrogen in L-Ornithine:HCl (5-¹⁵N), scientists can trace the fate of that specific atom through a reaction, providing unequivocal evidence for a proposed mechanism.

A classic example of this application is the elucidation of the proline biosynthesis pathway in the archaeon Methanococcus jannaschii. nih.gov It was hypothesized that the enzyme ornithine cyclodeaminase converts ornithine to proline. To confirm the mechanism, which involves an intramolecular cyclization and the loss of one of the two nitrogen atoms, researchers used [5-¹⁵N]ornithine as the substrate. Ornithine has two amino groups: the α-amino group at C-2 and the δ-amino group at C-5. By labeling the δ-nitrogen, they could determine which nitrogen was retained in the proline ring. nih.gov

Upon incubation of M. jannaschii cell extracts with [5-¹⁵N]ornithine, mass spectrometric analysis of the resulting proline showed that it was ¹⁵N-labeled. nih.gov This result conclusively demonstrated that the δ-amino group (from position 5) is retained during the cyclization to form the proline ring, while the α-amino group (from position 2) is eliminated. nih.gov This finding was crucial in confirming the reaction mechanism of ornithine cyclodeaminase. nih.gov

This methodological approach, tracing the fate of specific isotopes, is fundamental in metabolic research. For example, similar principles are used to study isotope fractionation by enzymes in the arginine metabolic pathway, such as argininosuccinate lyase and arginase, to understand their kinetic isotope effects. nih.gov

SubstrateLabeled PositionEnzymeProductFate of ¹⁵N LabelMechanistic Insight
L-Ornithine:HCl (5-¹⁵N) δ-amino nitrogenOrnithine CyclodeaminaseProlineThe ¹⁵N label is incorporated into the proline ring.Confirms that the δ-nitrogen of ornithine is retained and the α-nitrogen is lost during the cyclization reaction. nih.gov

This table illustrates the findings from the study on Methanococcus jannaschii. nih.gov

Determination of Enzyme Kinetics and Substrate Turnover Rates

Stable isotope tracers like L-Ornithine:HCl (5-¹⁵N) are indispensable for quantifying the dynamics of metabolic pathways, including enzyme kinetics and the turnover rates of substrates and products. By introducing a ¹⁵N-labeled compound into a biological system, researchers can monitor its disappearance and the appearance of labeled products over time, allowing for the calculation of reaction rates.

In a study on nitrogen translocation in arbuscular mycorrhizal fungi, ¹⁵N labeling was used to measure the rate of arginine transport. kit.edu By supplying ¹⁵NH₄⁺ to the fungal mycelium and analyzing the time course and isotopomer pattern of the newly synthesized ¹⁵N-labeled arginine, researchers were able to estimate the translocation rate of arginine through the mycelium to be approximately 0.13 mg of Arginine per mg of fresh weight per hour. kit.edu This demonstrates how ¹⁵N tracing can quantify the flux through a specific metabolic transport process. kit.edu

Furthermore, the principles of isotopic labeling can be applied to determine the turnover rate or half-life (T₁/₂) of metabolites. In a related study using [U-¹⁴C]Ornithine to investigate polyamine metabolism in Arabidopsis thaliana, the labeled ornithine was converted to putrescine by the enzyme ornithine decarboxylase. oup.com By tracking the amount of radioactive putrescine over time, its half-life was calculated to be approximately 8 hours. oup.com This value represents the combined rate of all processes that consume putrescine, including enzymatic conversion to other polyamines, catabolism, and cellular secretion. oup.com Although this study used ¹⁴C, the same kinetic principles apply to experiments using ¹⁵N-labeled substrates to determine the turnover rates of nitrogen-containing compounds.

The use of isotopes can also reveal kinetic isotope effects (KIEs), where the rate of a reaction changes when an atom in the substrate is replaced with a heavier isotope. nih.gov Measuring KIEs provides deep insight into the transition state of an enzyme-catalyzed reaction and can help identify the rate-limiting step. nih.govportlandpress.com

Labeled SubstrateOrganism/SystemMeasured ParameterFindingResearch Focus
¹⁵NH₄⁺ (leading to ¹⁵N-Arginine) Glomus intraradices (Fungus)Translocation Rate0.13 mg Arg mg⁻¹ fresh weight h⁻¹Nitrogen transport in symbiotic fungi. kit.edu
[U-¹⁴C]Ornithine (leading to ¹⁴C-Putrescine) Arabidopsis thaliana (Plant)Metabolite Half-Life (T₁/₂)T₁/₂ of Putrescine ≈ 8 hoursPolyamine metabolism and turnover. oup.com

This table presents data on kinetic and turnover rate determinations from cited studies.

Advanced Analytical Methodologies for L Ornithine:hcl 5 15n and Its Metabolites

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. Various MS-based techniques are utilized to probe the metabolic fate of L-Ornithine:HCl (5-¹⁵N).

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful technique for the precise measurement of nitrogen isotope ratios (¹⁵N/¹⁴N) in specific amino acids. tandfonline.com To make amino acids like ornithine volatile for GC analysis, they must first be derivatized. tandfonline.comresearchgate.net Common derivatization methods include the formation of N-acetyl methyl esters (NACME) or tert-butyldimethylsilyl (TBDMS) derivatives. tandfonline.comucdavis.edu

The derivatized amino acids are separated on a GC column and then combusted at a high temperature (around 1000 °C) to convert them into nitrogen gas (N₂). ucdavis.edu This gas is then introduced into an isotope ratio mass spectrometer, which measures the relative abundance of the different nitrogen isotopes. ucdavis.edu This method provides a reliable tool for investigating the natural variations of nitrogen isotopes and for studying metabolic pathways at a molecular level. tandfonline.com

A key consideration in GC-C-IRMS is the potential for isotopic fractionation during sample preparation and derivatization. researchgate.net Therefore, derivatization reactions must be driven to completion to avoid inaccurate isotope ratio measurements. researchgate.net

Table 1: GC-C-IRMS Instrumentation and Conditions for Amino Acid Analysis

Parameter Specification Reference
Gas Chromatograph Thermo Trace GC 1310 ucdavis.edu
Mass Spectrometer Thermo Scientific Delta V Advantage IRMS ucdavis.edu
Combustion Interface GC IsoLink II ucdavis.edu
Combustion Reactor NiO tube with CuO and NiO wires at 1000 °C ucdavis.edu
GC Column Agilent DB 35 (60 m X 0.32 mm ID, 1.5 µm film thickness) ucdavis.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the isotopic enrichment of amino acids, including ornithine, in biological samples. nih.govresearchgate.net This technique is particularly useful for studying nitrogen metabolism in living organisms. nih.gov

A common approach involves derivatizing the amino acids with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which allows for sensitive detection by the mass spectrometer. nih.govresearchgate.net The derivatized amino acids are separated by liquid chromatography before being introduced into the tandem mass spectrometer. The instrument can then be used to measure the ratio of the labeled (M+1) to unlabeled (M) isotopomers of the amino acid, providing a precise measurement of ¹⁵N enrichment. nih.govresearchgate.net Furthermore, by analyzing the fragmentation patterns of the molecules, it is possible to determine the positional ¹⁵N enrichment within the amino acid structure. nih.govresearchgate.net

The use of stable isotopically labeled internal standards, such as ¹³C and/or ¹⁵N-labeled amino acids, is considered the gold standard for absolute quantification in mass spectrometry as it corrects for matrix effects and variations in ionization. nist.govthermofisher.com

Table 2: LC-MS/MS Method for Positional ¹⁵N Enrichment of Urea (B33335) Cycle Amino Acids

Feature Description Reference
Derivatizing Reagent 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) nih.govresearchgate.net
Analytes Arginine, Ornithine, Citrulline, Glutamine nih.govresearchgate.net
Key Finding The method can identify positional ¹⁵N enrichment from the isotopic distribution of unique fragment ions. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the capability to resolve and accurately measure the masses of different isotopologs of a molecule. This is essential for Multivariate Mass Isotopomer Distribution (MMID) analysis, which examines the complete distribution of all isotopic forms of a metabolite. Modern HRMS instruments can resolve isotopologs with the same nominal mass, which is a limitation of low-resolution instruments. scispace.com

Metabolic labeling with stable isotopes, such as ¹⁵N, is widely used for the relative quantification of proteins and metabolites. frontiersin.orgbiorxiv.org The data from HRMS can be used to calculate isotopic enrichment and to trace the flow of isotopes through metabolic pathways. Software tools like ElemCor have been developed to correct for natural isotopic abundance and impurities in the tracer, improving the accuracy of enrichment calculations. scispace.com The high mass accuracy of HRMS also helps to reduce the false discovery rate in proteomic studies. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and metabolic transformations of molecules. researchgate.net

Biomolecular NMR is extensively used to determine the three-dimensional structures and to study the dynamics of proteins and other macromolecules. nih.gov Labeling proteins with ¹⁵N is a common strategy to simplify complex NMR spectra and to facilitate resonance assignment. nih.gov For larger proteins, selective ¹⁵N labeling of specific amino acid types can be employed to reduce spectral overlap. nih.govwestmont.edu

Techniques such as the Heteronuclear Single Quantum Coherence (HSQC) experiment are used to correlate the nitrogen atom with its attached proton, providing a unique signal for each labeled site in the molecule. westmont.edu These methods are invaluable for studying protein folding, interactions, and conformational changes. nih.gov While uniform ¹⁵N labeling is standard, sparse labeling with selected ¹⁵N-enriched amino acids offers an alternative approach for larger or more complex systems. nih.gov

¹⁵N NMR spectroscopy allows for the direct, non-invasive observation of nitrogen metabolism in real-time within intact cells and tissues. researchgate.netnih.gov By introducing ¹⁵N-labeled substrates like L-ornithine, it is possible to follow the metabolic fate of the nitrogen atom as it is incorporated into various downstream metabolites. nih.gov

This technique has been successfully applied to study the urea cycle in perfused rat liver, where well-resolved ¹⁵N resonances of precursors and intermediates were observed. nih.gov ¹⁵N NMR can provide quantitative measurements of metabolic fluxes, offering insights into the regulation of nitrogen-utilizing pathways. biorxiv.org While ¹³C labeling is more common for metabolic flux analysis, ¹⁵N NMR provides complementary and essential information on nitrogen metabolism. researchgate.netbiorxiv.org Lowering the temperature during NMR experiments can help to reduce line broadening and improve the detection of ¹⁵N-labeled amino acids and their metabolites. researchgate.net

Table 3: Mentioned Compound Names

Compound Name
L-ORNITHINE:HCL (5-15N)
L-Ornithine
L-Arginine
Citrulline
Glutamine
Nitrogen
N-acetyl methyl esters
tert-butyldimethylsilyl
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate

Advanced Isotope Ratio Mass Spectrometry (IRMS) for Precise Nitrogen Isotope Profiling

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique that provides high-precision measurements of the relative abundance of stable isotopes in a sample. nih.gov This method is crucial for tracing the metabolic fate of isotopically labeled compounds like L-ornithine enriched with ¹⁵N at the delta-nitrogen position (L-ORNITHINE:HCL (5-¹⁵N)). Unlike conventional mass spectrometry that measures the mass-to-charge ratio of intact molecules, IRMS measures the ratio of heavy to light isotopes (e.g., ¹⁵N/¹⁴N) after the sample has been converted into simple gases like nitrogen (N₂). nih.gov

The fundamental principle of IRMS lies in its ability to differentiate substances based on their isotopic signatures, which can be altered by various kinetic and thermodynamic factors during metabolic processes. nih.gov For nitrogen isotope profiling, the sample is combusted, and the resulting N₂ gas is ionized. The ions are then accelerated into a magnetic field that separates them based on their mass-to-charge ratio (m/z 28 for ¹⁴N¹⁴N, m/z 29 for ¹⁴N¹⁵N, and m/z 30 for ¹⁵N¹⁵N), allowing for precise determination of the ¹⁵N enrichment. nih.gov

To analyze specific compounds like L-ornithine and its metabolites from a complex biological matrix, IRMS is often coupled with chromatographic separation techniques. nih.gov Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful hyphenated technique used for this purpose. nih.gov In this setup, a gas chromatograph separates the different compounds in a sample. As each compound elutes from the GC column, it passes through a combustion reactor, where it is converted to N₂ gas before entering the IRMS for isotopic analysis. nih.govmdpi.com This compound-specific isotope analysis (CSIA) provides detailed insights into the metabolic pathways involving the labeled nitrogen atom from L-ornithine.

A critical step in GC-C-IRMS analysis of non-volatile amino acids like ornithine is derivatization, a chemical modification to make them volatile for GC separation. nih.govresearchgate.net Various derivatization methods exist, such as trimethylsilylation or the formation of N-acetyl methyl esters, each with its own advantages and potential for isotopic fractionation that must be carefully controlled and corrected for. nih.govresearchgate.net The choice of derivatization agent is crucial for achieving reliable and accurate δ¹⁵N values. nih.gov

Table 1: Comparison of IRMS Techniques for Nitrogen Isotope Profiling

Technique Description Application for L-Ornithine Metabolites Key Considerations
Bulk IRMS Measures the average isotopic composition of an entire sample after combustion. nih.gov Provides an overall ¹⁵N enrichment in a tissue or cell extract after administration of labeled ornithine. Does not differentiate between individual metabolites; the signal is an average of all nitrogen-containing compounds. fmach.it
GC-C-IRMS Couples Gas Chromatography (GC) for separation with IRMS for compound-specific isotope analysis. nih.gov Precisely measures the ¹⁵N enrichment in L-ornithine and its volatile (or derivatized) metabolites like proline and polyamine precursors. Requires derivatization for non-volatile amino acids, which can introduce isotopic fractionation. nih.govresearchgate.net Peak co-elution can be a challenge. mdpi.com
LC-IRMS Couples Liquid Chromatography (LC) with IRMS, allowing for the analysis of water-soluble, non-volatile compounds. fmach.it Suitable for analyzing L-ornithine and its polar metabolites directly in aqueous samples without derivatization. Generally less sensitive than GC-C-IRMS and requires more sample material. fmach.it

Computational and Modeling Approaches for Quantitative Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful computational framework used to quantify the rates (fluxes) of reactions within a metabolic network. rsc.org When combined with stable isotope labeling experiments, such as those using L-ORNITHINE:HCL (5-¹⁵N) and ¹³C-labeled substrates, MFA becomes an indispensable tool for elucidating cellular physiology. rsc.orgd-nb.info The core of ¹³C-¹⁵N MFA is to introduce labeled substrates into a biological system at a metabolic steady state and then measure the isotopic labeling patterns in key metabolites, typically amino acids and metabolic intermediates. biorxiv.org A computational model of the cell's metabolic network, which includes the stoichiometry and atom transitions for all relevant reactions, is then used to simulate the flow of labeled atoms. frontiersin.org By fitting the simulated labeling patterns to the experimentally measured data, the intracellular fluxes can be estimated. biorxiv.orgplos.org

The use of dual-labeling with ¹³C and ¹⁵N provides a more comprehensive picture of metabolism than using ¹³C alone. biorxiv.orgnih.gov While ¹³C traces the flow of carbon through pathways like glycolysis and the TCA cycle, ¹⁵N traces the flow of nitrogen, which is crucial for understanding amino acid and nucleotide biosynthesis. biorxiv.orgfrontiersin.org This is particularly relevant for studying the metabolism of L-ornithine, a key intermediate in the urea cycle and a precursor for proline and polyamines. nih.gov

Algorithms for dual-labeling MFA must handle the increased complexity of tracking two different isotopes simultaneously. The workflow involves several key steps:

Isotopic Labeling Experiment: Cells are cultured in a medium containing ¹³C- and ¹⁵N-labeled substrates (e.g., ¹³C-glucose and ¹⁵N-ammonium or a labeled amino acid like L-ORNITHINE:HCL (5-¹⁵N)). biorxiv.org

Sample Analysis: After reaching an isotopic steady state, metabolites are extracted and their mass isotopomer distributions (MIDs) are measured using techniques like GC-MS or LC-MS. biorxiv.org

Metabolic Network Modeling: A detailed model is constructed that includes the stoichiometry of carbon and nitrogen reactions and the specific atom transitions for each. frontiersin.org This model tracks how the ¹³C and ¹⁵N atoms are rearranged and incorporated into different metabolites.

Flux Estimation: Computational algorithms are used to find the set of metabolic fluxes that best explains the measured MIDs. This is typically framed as an optimization problem where the difference between the experimental data and the model-predicted labeling patterns is minimized. plos.org

These algorithms enable the quantification of fluxes that are otherwise difficult to resolve, such as the interconnected pathways of carbon and nitrogen metabolism. nih.gov For instance, they can reveal the nitrogen sources for amino acid synthesis and quantify the flux through pathways involving L-ornithine. biorxiv.org

A significant challenge in MFA is model uncertainty. d-nb.info Often, multiple metabolic network models, differing in aspects like reaction reversibility or the inclusion of minor pathways, can fit the experimental data reasonably well. nih.gov Choosing a single "best-fit" model can lead to biased flux estimates. Bayesian Model Averaging (BMA) is a statistical approach that addresses this problem by considering an entire ensemble of candidate models rather than relying on just one. d-nb.inforesearchgate.net

In the context of ¹³C-¹⁵N MFA, BMA is particularly powerful. It uses Bayesian statistics to calculate the probability of each candidate model given the experimental data. Instead of selecting one model, it computes a weighted average of the flux estimates from all models, with the weights being the posterior probabilities of each model. nih.govnih.gov This approach provides more robust flux quantifications and more realistic confidence intervals. d-nb.info

Key advantages of using BMA for joint carbon and nitrogen flux resolution include:

Handling Model Uncertainty: BMA explicitly accounts for uncertainty in the model structure, such as whether a reaction is unidirectional or bidirectional. nih.govresearchgate.net

Improved Flux Resolution: By integrating data from both ¹³C and ¹⁵N labels within a rigorous statistical framework, BMA can resolve C and N fluxes simultaneously with greater accuracy. biorxiv.orgnih.gov

Structural Network Inference: BMA can be used to infer the in vivo probability of certain metabolic features, such as the bidirectionality of reactions in amino acid biosynthesis pathways. nih.govnih.gov

The application of BMA to ¹³C-¹⁵N MFA has successfully identified glutamate (B1630785) as a central hub of nitrogen metabolism and resolved the operational modes of anaplerotic fluxes in microorganisms. biorxiv.orgnih.gov This statistically rigorous platform is transferable to any biological system for the simultaneous and quantitative inference of carbon and nitrogen metabolism. nih.gov

Table 2: Comparison of Conventional and BMA-based Metabolic Flux Analysis

Feature Conventional MFA Bayesian Model Averaging (BMA) MFA
Model Selection Relies on a single, best-fit model selected based on goodness-of-fit criteria. d-nb.info Considers an ensemble of plausible models, avoiding the need to select a single one. d-nb.inforesearchgate.net
Flux Estimation Provides a single point estimate of fluxes based on the chosen model. Calculates a weighted average of fluxes from all considered models, providing a more robust estimate. nih.gov
Uncertainty Quantification Confidence intervals are often calculated based on the assumption that the selected model is correct and can be sensitive to the algorithm used. d-nb.info Provides more realistic uncertainty estimates by incorporating both parameter uncertainty (from data noise) and structural uncertainty (from competing models). d-nb.infonih.gov
Inference Primarily focused on parameter (flux) estimation. nih.gov Extends to structural inference, allowing for the calculation of probabilities for different network features (e.g., reaction directionality). nih.govnih.gov

Research Applications of L Ornithine:hcl 5 15n in Biological Systems

In Vitro Cellular and Biochemical Investigations

In controlled laboratory settings, L-Ornithine:HCl (5-¹⁵N) is instrumental in dissecting cellular and biochemical processes with high precision.

L-Ornithine:HCl (5-¹⁵N) is utilized to study the metabolic characteristics of mammalian cells in culture. otsuka.co.jp By introducing this labeled amino acid into the culture medium, scientists can track its uptake and conversion into various metabolites. For instance, in studies involving Chinese Hamster Ovary (CHO) cells, which are widely used for producing biotherapeutics, supplementing the medium with L-ornithine can promote cell growth and enhance recombinant protein yields. sigmaaldrich.com Using the ¹⁵N-labeled form allows for the precise tracking of the nitrogen from ornithine as it is incorporated into other amino acids and, ultimately, into proteins. This helps in understanding how different cell lines utilize ornithine and how metabolic pathways can be manipulated to improve biopharmaceutical production.

In cancer research, the metabolic reprogramming of tumor cells is a key area of investigation. Pancreatic ductal adenocarcinoma (PDA) cells, for example, exhibit a preference for glutamine over arginine for polyamine synthesis. nih.gov By using stable isotope tracers like L-Ornithine:HCl (5-¹⁵N), researchers can quantify the contribution of different nitrogen sources to the synthesis of ornithine and its downstream products, such as polyamines, which are crucial for cell proliferation. nih.gov This provides insights into the unique metabolic phenotypes of cancer cells, which can be exploited for therapeutic purposes. nih.gov

The study of nitrogen metabolism is fundamental to understanding microbial physiology and growth. L-Ornithine:HCl (5-¹⁵N) is employed to investigate the pathways of nitrogen assimilation and utilization in various microorganisms. For example, in the yeast Kluyveromyces lactis, researchers have used ¹³C and ¹⁵N labeled amino acids to uncover an alternative, arginase-independent pathway for arginine metabolism. nih.gov By tracing the labeled nitrogen from arginine and its metabolites, including ornithine, they were able to identify the key enzymes and intermediates involved in this novel pathway. nih.gov

Similarly, in Escherichia coli, studies on the flexibility of the cellular amination network have utilized labeled amino acids to determine which can serve as amine sources. elifesciences.org These experiments reveal the promiscuity and adaptability of transaminase enzymes in distributing nitrogen throughout the cell's metabolic network. elifesciences.org

Tracing Nitrogen Flow and Turnover Rates in Complex Biological Processes

L-Ornithine:HCl (5-¹⁵N) is a crucial tracer for monitoring the movement and turnover of nitrogen within whole organisms. Ornithine is a central component of the urea (B33335) cycle, the primary pathway for disposing of excess nitrogen in mammals. wikipedia.org By administering L-Ornithine:HCl (5-¹⁵N), researchers can follow the labeled nitrogen atom as it is incorporated into urea and other nitrogen-containing compounds. This allows for the calculation of nitrogen turnover rates and provides a dynamic view of nitrogen metabolism. biologists.com

In studies of ornithine transcarbamylase deficiency, a genetic disorder of the urea cycle, a method using ¹⁵NH₄Cl has been developed to monitor the conversion of ammonia (B1221849) nitrogen into urea and glutamine. nih.gov This technique allows for the assessment of in vivo nitrogen metabolism and can help in diagnosing and monitoring the treatment of this condition. nih.gov While this specific study used ¹⁵NH₄Cl, the principle of tracing ¹⁵N through the urea cycle is directly applicable to studies using L-Ornithine:HCl (5-¹⁵N) to investigate the fate of the delta-nitrogen of ornithine.

Elucidation of Intracellular Metabolic Network Topology and Flux Distribution

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. Stable isotope tracers like L-Ornithine:HCl (5-¹⁵N) are essential for MFA. By measuring the isotopic labeling patterns in various intracellular metabolites, researchers can deduce the flow of atoms through the metabolic network. This provides a detailed map of the active metabolic pathways and the distribution of fluxes at different branch points. uni-saarland.deresearchgate.net

For instance, in studies of mammalian cell cultures, MFA can reveal how changes in nutrient availability or genetic modifications affect cellular metabolism. researchgate.net The data obtained from these experiments are used to build and refine stoichiometric models of the cell's metabolic network, which can then be used to predict the effects of further perturbations. uni-saarland.de

Applications in Proteomics and Metabolomics Research Leveraging Stable Isotope Labeling

Stable isotope labeling is a cornerstone of modern proteomics and metabolomics research, enabling the accurate quantification of proteins and metabolites in complex biological samples. ckisotopes.com L-Ornithine:HCl (5-¹⁵N) can be used as a metabolic label in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). liverpool.ac.uk In a SILAC experiment, one population of cells is grown in a medium containing a "light" (unlabeled) amino acid, while another population is grown in a medium containing a "heavy" (isotope-labeled) amino acid like L-Ornithine:HCl (5-¹⁵N). When the two cell populations are mixed, the relative abundance of proteins can be determined by mass spectrometry by comparing the intensities of the light and heavy isotopic peaks. liverpool.ac.uk

In metabolomics, labeled compounds like L-Ornithine:HCl (5-¹⁵N) are used as internal standards for the accurate quantification of their unlabeled counterparts in biological samples. isotope.comisotope.comchemie-brunschwig.chisotope.com This is particularly important in clinical mass spectrometry for the diagnosis and monitoring of metabolic disorders. chemie-brunschwig.ch

Investigation of Amino Acid Homeostasis and Nitrogen Balance Mechanisms

Maintaining amino acid homeostasis and nitrogen balance is critical for the health of an organism. L-Ornithine:HCl (5-¹⁵N) can be used to study the mechanisms that regulate these processes. By tracing the fate of the labeled ornithine, researchers can investigate how the body responds to changes in dietary protein intake or metabolic stress. nih.gov

For example, studies have investigated the effects of an arginine-free diet on whole-body arginine and urea metabolism. nih.gov By using isotopically labeled arginine and citrulline, researchers were able to measure the rates of de novo arginine synthesis and urea production, providing insights into how the body adapts to a deficiency of this essential amino acid. nih.gov L-Ornithine:HCl (5-¹⁵N) could be similarly used to probe the role of ornithine in these adaptive responses.

Future Directions and Emerging Research Avenues for L Ornithine:hcl 5 15n Studies

Integration with Multi-Omics Data for Comprehensive Systems Biology Approaches

The future of metabolic research lies in the integration of multiple "omics" disciplines to create a holistic picture of cellular function. L-ORNITHINE:HCL (5-15N) is central to this endeavor, providing dynamic flux information that complements static snapshots from other omics data. By combining stable isotope tracing with genomics, transcriptomics, proteomics, and metabolomics, researchers can build more comprehensive systems biology models. nih.govcore.ac.uk

For instance, tracing the incorporation of the 15N label from L-ornithine into various metabolic pathways can be correlated with transcriptomic data to understand how gene expression regulates metabolic fluxes. nih.gov Similarly, proteomic analysis can reveal the abundance of enzymes involved in these pathways, providing another layer of regulatory information. This integrated approach allows for the exploration of complex molecular associations within biological systems. biorxiv.org A novel approach, iModMix, facilitates the integration of metabolomics with proteomics or transcriptomics, even accommodating unidentified metabolites, which is a significant step forward in multi-omics analysis. biorxiv.org

Table 1: Illustrative Multi-Omics Integration with L-ORNITHINE:HCL (5-15N)

Omics Data TypeInformation ProvidedIntegration with L-ORNITHINE:HCL (5-15N) TracingPotential Insights
Genomics Genetic predispositions, mutations in metabolic genes.Correlate genetic variations with alterations in ornithine metabolic pathways.Understanding the genetic basis of metabolic disorders involving the urea (B33335) cycle and polyamine synthesis.
Transcriptomics Gene expression levels of enzymes and transporters.Link changes in gene expression to the rate of 15N incorporation into downstream metabolites.Elucidating transcriptional regulation of nitrogen metabolism under different physiological conditions.
Proteomics Abundance and post-translational modifications of proteins.Quantify enzyme levels and their modifications in conjunction with metabolic flux data.Identifying key enzymatic control points and regulatory mechanisms in ornithine metabolism.
Metabolomics Static concentrations of a wide range of metabolites.Provide context for the dynamic flux data obtained from 15N tracing.Revealing bottlenecks, shunts, and alternative metabolic routes in response to stimuli.

Development of Novel Stable Isotope Tracing Strategies and Analytical Platforms

Advances in analytical instrumentation are continually pushing the boundaries of what can be achieved with stable isotope tracers like L-ORNITHINE:HCL (5-15N). researchgate.net The development of more sensitive and higher-resolution mass spectrometers and NMR techniques is enabling more precise quantification of isotope enrichment in a wider range of metabolites. nih.gov

New strategies for stable isotope tracing are also emerging. These include the use of multiple isotope labels simultaneously (e.g., combining 15N with 13C) to track the fate of different atoms within a molecule. nih.govacs.org This allows for a more detailed reconstruction of metabolic pathways. Furthermore, techniques like Signal Amplification by Reversible Exchange (SABRE) are being developed to enhance the sensitivity of NMR for 15N-labeled compounds, which is particularly useful given the low natural abundance and smaller gyromagnetic ratio of 15N. nih.govacs.org

Table 2: Emerging Analytical Platforms and Strategies

Technology/StrategyDescriptionAdvantage for L-ORNITHINE:HCL (5-15N) Studies
High-Resolution Mass Spectrometry (HRMS) Instruments like Orbitrap and FT-ICR-MS provide very high mass accuracy and resolution.Enables the separation of isobaric compounds and more confident identification of 15N-labeled metabolites.
Tandem Mass Spectrometry (MS/MS) Allows for the fragmentation of ions to determine their structure.Can be used to pinpoint the location of the 15N label within a metabolite, providing more detailed pathway information.
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful technique for separating and identifying compounds in a complex mixture. nih.govEnables the analysis of underivatized amino acids, simplifying sample preparation. researchgate.net
Hyperpolarized 15N NMR Techniques like SABRE dramatically increase the NMR signal of 15N. nih.govOvercomes the inherent low sensitivity of 15N NMR, allowing for real-time metabolic imaging and spectroscopy. rsc.org
Multi-Isotope Labeling Using L-ornithine labeled with both 15N and 13C. isotope.comAllows for the simultaneous tracing of nitrogen and carbon backbones, providing a more complete picture of metabolic fate. acs.org

Expansion of L-ORNITHINE:HCL (5-15N) Applications to Diverse Physiological and Pathophysiological Models

While L-ornithine is well-known for its role in the urea cycle, its metabolic influence extends to many other areas. drugbank.comwikipedia.org Future research will see the application of L-ORNITHINE:HCL (5-15N) tracing in a wider array of biological contexts.

In cancer research, for example, glutamine, a precursor for ornithine synthesis, is a key nutrient for tumor growth. nih.gov Tracing the fate of 15N from ornithine can help to elucidate the altered nitrogen metabolism in cancer cells, potentially revealing new therapeutic targets. researchgate.net Studies in immunology can benefit from tracing ornithine's role in immune cell function, as it is a precursor for polyamines which are crucial for cell proliferation and differentiation. drugbank.com

Furthermore, the application of L-ORNITHINE:HCL (5-15N) in studying host-microbe interactions is a promising area. The gut microbiota can significantly impact host amino acid metabolism, and 15N tracing can help to unravel these complex interactions. The use of L-ornithine tracers has also been valuable in understanding metabolic disorders like ornithine transcarbamylase deficiency. nih.govscience.gov

Table 3: Potential Applications in Diverse Research Fields

Research AreaBiological QuestionHow L-ORNITHINE:HCL (5-15N) Can Contribute
Oncology How do cancer cells rewire nitrogen metabolism to support rapid growth?Trace the flux of nitrogen from ornithine into polyamines, nucleotides, and other anabolic pathways essential for tumor proliferation. nih.gov
Immunology What is the role of ornithine metabolism in immune cell activation and function?Follow the synthesis of polyamines from ornithine in different immune cell populations during an immune response.
Neuroscience How does ornithine metabolism contribute to neurotransmitter synthesis and brain function?Investigate the conversion of ornithine to glutamate (B1630785) and GABA in different brain regions.
Microbiome Research How does the gut microbiota influence host ornithine and nitrogen metabolism?Differentiate between host and microbial contributions to the body's ornithine pool and its downstream metabolites.
Aging Research Does ornithine metabolism change with age, and does this contribute to age-related decline?Compare the dynamics of ornithine metabolism in young versus aged animal models.

Advancement in Isotope Enrichment Detection Limits and Spatial Resolution Techniques

A significant frontier in stable isotope tracing is the ability to detect very low levels of isotope enrichment and to visualize the spatial distribution of labeled compounds within tissues and even single cells. This requires the development of highly sensitive analytical techniques.

NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) is a powerful imaging technique that can map the subcellular distribution of isotopes with a spatial resolution of less than 100 nanometers. researchgate.net This technology can be used to visualize the incorporation of 15N from L-ORNITHINE:HCL (5-15N) into specific cellular compartments, providing unprecedented insights into metabolic compartmentalization. For example, researchers have used NanoSIMS to trace 15N-labeled peptide vectors at a subcellular level. researchgate.net

Improving the detection limits for isotope enrichment is also crucial, especially when studying metabolic fluxes in vivo where the tracer becomes diluted in large endogenous pools. researchgate.net Advanced mass spectrometry techniques and sophisticated data analysis algorithms are being developed to more accurately quantify low levels of 15N enrichment. acs.orgnih.gov

Table 4: Techniques for Enhanced Detection and Spatial Analysis

TechniqueCapabilityApplication to L-ORNITHINE:HCL (5-15N)
NanoSIMS High-resolution imaging of elemental and isotopic composition. researchgate.netVisualize the subcellular localization of 15N-labeled ornithine and its metabolites in organelles like mitochondria.
MALDI-Mass Spectrometry Imaging Mapping the spatial distribution of molecules in tissue sections.Image the distribution of 15N-labeled ornithine and its products across different regions of a tissue sample.
Isotope Ratio Mass Spectrometry (IRMS) Extremely precise measurement of isotope ratios. nih.govAccurately quantify very low levels of 15N enrichment in biological samples.
Advanced Data Analysis Software Algorithms for deconvoluting complex mass spectra and correcting for natural isotope abundance.Improve the accuracy and reliability of isotope enrichment calculations from mass spectrometry data. acs.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and purification of L-Ornithine:HCl (5-15N) for isotopic labeling studies?

  • Methodological Answer : Synthesis typically involves enzymatic or chemical incorporation of 15N at the ε-amino group of L-ornithine. Purification requires reversed-phase HPLC or ion-exchange chromatography, with validation via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm isotopic purity (≥98% atom 15N). Solubility in water and methanol (as noted in product specifications) should guide solvent selection during crystallization .

Q. What are the best practices for confirming 15N incorporation in L-Ornithine:HCl using NMR spectroscopy?

  • Methodological Answer : Use 15N-HSQC (Heteronuclear Single Quantum Coherence) NMR to detect 15N chemical shifts. For quantitative analysis, compare integrated peak areas against unlabeled L-ornithine controls. Ensure deuterated solvents (e.g., D2O) are used to minimize background noise. Refer to PROCHECK-like validation protocols for structural consistency .

Q. How should in vitro assays be designed to study L-Ornithine:HCl (5-15N)’s role in urea cycle regulation?

  • Methodological Answer : Use hepatocyte cell lines (e.g., HepG2) and measure isotopic flux via LC-MS/MS. Incubate cells with 15N-labeled ornithine under hyperammonemic conditions. Quantify metabolites like citrulline and arginine to trace nitrogen incorporation. Normalize data to protein content and include unlabeled controls to account for endogenous pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic enrichment data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer : Discrepancies often arise from differences in metabolic compartmentalization or transport kinetics. Use compartmental modeling (e.g., SAAM II software) to account for tissue-specific isotope dilution. Validate with dual-isotope tracer studies (13C and 15N) and cross-reference with pharmacokinetic data from clinical trials .

Q. What advanced techniques are recommended for tracking L-Ornithine:HCl (5-15N) metabolic flux in vivo?

  • Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) combined with infusion protocols in animal models. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic isomers. For temporal resolution, pair with microdialysis sampling in target tissues (e.g., liver or brain) to monitor real-time flux dynamics .

Q. How can conflicting data on L-Ornithine:HCl’s neuroprotective effects in hyperammonemia models be reconciled?

  • Methodological Answer : Contradictions may stem from variations in ammonia challenge protocols or species-specific metabolism. Conduct dose-response studies with standardized ammonia induction (e.g., intraperitoneal ammonium chloride). Use neurophysiological endpoints (e.g., motor evoked potentials) and correlate with plasma 15N-ammonia levels to establish causality .

Q. What strategies improve the reproducibility of isotopic tracing studies in heterogeneous patient populations (e.g., cirrhotic patients)?

  • Methodological Answer : Stratify cohorts by disease severity (Child-Pugh score) and genetic factors (e.g., urea cycle enzyme polymorphisms). Use crossover study designs to control for inter-individual variability. Validate findings with parallel in vitro models (e.g., patient-derived hepatocytes) .

Methodological Resources

  • Data Validation : Use PROCHECK for structural validation in NMR studies .
  • Isotopic Purity : Confirm via CP (Column Performance) assays as per product specifications .
  • Clinical Translation : Reference Phase 2a trial protocols for dosing and safety benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.